Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2,6-dimethylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-4-13-10(12)9-5-7(2)11-8(3)6-9;/h7-9,11H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQELEOKHKVHLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(NC(C1)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Precursors
A common approach involves alkylating a piperidine core to introduce methyl groups at positions 2 and 6. For example, 4-piperidinecarboxylic acid serves as a starting material, where the carboxylic acid is esterified, and the amine is alkylated.
Key Steps:
- Esterification: The carboxylic acid at position 4 is converted to an ethyl ester using ethanol and an acid catalyst (e.g., HCl or H₂SO₄).
- Methylation: The secondary amine in the piperidine ring undergoes alkylation with methyl iodide or dimethyl sulfate. This step often requires a base such as potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution.
Example Protocol:
Cyclization Strategies
Alternative routes employ cyclization reactions to construct the piperidine ring in situ. A Dieckmann condensation of a diester precursor can form the six-membered ring, followed by reduction to yield the piperidine structure.
Procedure:
- Dieckmann Condensation: A diester (e.g., dimethyl 3-oxopentanedioate) undergoes intramolecular cyclization in the presence of a strong base (e.g., NaOMe).
- Reduction: The resulting β-keto ester is reduced using LiAlH₄ or catalytic hydrogenation to form the piperidine ring.
- Methylation: Methyl groups are introduced via alkylation, as described in Section 1.1.
Challenges:
- Regioselectivity must be controlled to ensure methyl groups occupy positions 2 and 6.
- Over-reduction during the hydrogenation step may lead to undesired byproducts.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt, enhancing stability and solubility.
Method:
- Acid Treatment: The free base is dissolved in anhydrous ethanol or diethyl ether.
- HCl Gas Introduction: Dry HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
- Purification: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Optimization:
- Solvent Choice: Ethanol is preferred due to its polarity and ability to dissolve both the base and HCl.
- Temperature: Cooling the solution during HCl addition minimizes decomposition.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for different preparation routes:
Key Findings:
- Alkylation methods offer higher yields (96%) compared to cyclization (78%) due to fewer side reactions.
- Hydrochloride salt formation consistently achieves >90% yield when using ethanol as the solvent.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride serves multiple purposes in research:
- Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
- Biological Studies : The compound is utilized to investigate enzyme interactions and metabolic pathways, providing insights into biological mechanisms.
- Pharmaceutical Development : It is a precursor for drugs targeting the central nervous system, making it relevant in neuropharmacology.
- Agrochemical Production : Its applications extend to the synthesis of agrochemicals and specialty chemicals used in agriculture.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential protective effects against oxidative stress.
- Antimicrobial Activity : Studies demonstrate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : Certain derivatives have exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Case Study 1: Cholinesterase Inhibition
In a study evaluating cholinesterase inhibitors, this compound demonstrated selective inhibition of butyrylcholinesterase (BChE) with an IC50 value comparable to established inhibitors like physostigmine. This suggests its potential use in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various piperidine derivatives revealed that those structurally similar to ethyl 2,6-dimethylpiperidine-4-carboxylate exhibited notable antibacterial activity. The study emphasized the role of substituents on the piperidine ring in enhancing biological activity.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituent placement, ester groups, and ring modifications. Key comparisons include:
Biological Activity
Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable subject for research. This article explores its biological activity, mechanisms of action, and potential applications through detailed analysis and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with two methyl groups at the 2 and 6 positions and an ethyl ester at the 4 position. This specific substitution pattern influences its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 232.71 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | White to off-white crystalline powder |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activities related to metabolic pathways, particularly those involving neurotransmission.
- Enzyme Interactions : The compound has been noted for its potential to interact with cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. Inhibitors of these enzymes can increase acetylcholine levels, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress.
- Antimicrobial Activity : Studies on related piperidine derivatives indicate potential antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial therapy .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating possible applications in oncology .
Case Study 1: Cholinesterase Inhibition
In a study focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound was evaluated alongside other piperidine derivatives. The results indicated that this compound could selectively inhibit BChE with an IC50 value comparable to known inhibitors like physostigmine . This suggests its potential use in treating conditions associated with cholinergic dysfunction.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various piperidine derivatives revealed that those with similar structural features to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituents on the piperidine ring in enhancing biological activity .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Selective BChE inhibition; potential for AD treatment |
| Antioxidant Activity | Significant protective effects against oxidative stress |
| Antimicrobial Activity | Effective against several bacterial strains |
| Cytotoxicity | Potential anti-cancer properties noted |
Q & A
Q. What are the standard synthetic routes for Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of piperidine derivatives typically involves cyclization of amino alcohols or reductive amination of ketones. For this compound, a plausible route includes:
- Step 1 : Condensation of ethyl 4-oxopiperidine-1-carboxylate with methylating agents under basic conditions to introduce methyl groups at positions 2 and 6.
- Step 2 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.
Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of methylating agent) and reaction temperature (40–60°C). Monitor intermediates using thin-layer chromatography (TLC) and confirm final purity via titration (≥98% purity criteria) as outlined in pharmacopeial standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- IR Spectroscopy : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and piperidine ring vibrations (C-N stretch at ~1250 cm⁻¹). Compare with reference spectra of structurally similar compounds like Meperidine Hydrochloride .
- ¹H/¹³C NMR : Resolve methyl groups (δ ~1.2–1.5 ppm for CH₃) and ester carbonyl (δ ~165–170 ppm). Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm substitution patterns.
- Titration : Quantify HCl content using acid-base titration with sodium hydroxide (0.1 M) in ethanol, as per USP guidelines .
Q. What are the recommended protocols for assessing purity and potential impurities in this compound under different storage conditions?
- Methodological Answer :
- Purity Assessment :
| Method | Detection Limit | Conditions |
|---|---|---|
| Titration (HCl) | ±0.5% | Ethanol solvent, phenolphthalein endpoint |
| HPLC | 0.1% impurities | C18 column, acetonitrile/water mobile phase |
- Impurity Profiling : Use LC-MS to detect degradation products (e.g., ester hydrolysis byproducts). Store at -20°C in airtight containers to minimize hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling and ring-puckering coordinates resolve discrepancies in experimental vs. theoretical conformational data?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters (amplitude q, phase angle φ) to quantify non-planar distortions in the piperidine ring . For this compound, calculate puckering coordinates using crystallographic data (e.g., C–C–C–C torsion angles).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray structures. Resolve discrepancies by adjusting solvent effects or dispersion corrections in simulations.
Q. What strategies are employed to resolve contradictory crystallographic data when determining the compound’s structure?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement to address data quality issues (e.g., twinning, high R factors). Employ restraints for bond lengths/angles in disordered regions .
- Multi-Phase Analysis : For polymorphic forms, compare powder X-ray diffraction (PXRD) patterns with single-crystal data. Validate hydrogen-bonding networks using Hirshfeld surface analysis.
Q. How does the compound’s stereochemistry influence its pharmacological interactions, and what methods validate these effects?
- Methodological Answer :
- Enantiomeric Resolution : Separate stereoisomers via chiral HPLC (Chiralpak AD-H column) and assess binding affinity to receptors (e.g., opioid receptors for structurally related Meperidine) using radioligand assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., thrombin for dabigatran analogs) using AutoDock Vina. Correlate docking scores (ΔG values) with IC₅₀ data from enzymatic inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
